(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine
CAS No.: 1213896-50-4
Cat. No.: VC2898762
Molecular Formula: C8H9F3N2
Molecular Weight: 190.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1213896-50-4 |
|---|---|
| Molecular Formula | C8H9F3N2 |
| Molecular Weight | 190.17 g/mol |
| IUPAC Name | (1S)-1-[3-(trifluoromethyl)pyridin-2-yl]ethanamine |
| Standard InChI | InChI=1S/C8H9F3N2/c1-5(12)7-6(8(9,10)11)3-2-4-13-7/h2-5H,12H2,1H3/t5-/m0/s1 |
| Standard InChI Key | HFANFFHVMQXJOE-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@@H](C1=C(C=CC=N1)C(F)(F)F)N |
| SMILES | CC(C1=C(C=CC=N1)C(F)(F)F)N |
| Canonical SMILES | CC(C1=C(C=CC=N1)C(F)(F)F)N |
Introduction
(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine is a chiral organic compound with significant interest in chemical and pharmaceutical research. Its structure incorporates a trifluoromethyl group, which enhances its chemical stability and bioactivity. This compound is often studied for its potential applications in medicinal chemistry, particularly as a building block in drug development.
Molecular Formula and Weight
Structural Features
The compound consists of:
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A pyridine ring substituted at the 2-position with an amine group and at the 3-position with a trifluoromethyl () group.
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A chiral center at the ethanamine group, giving rise to the (S)-stereoisomer.
IUPAC Name
The IUPAC name of the compound is (S)-1-(3-(trifluoromethyl)pyridin-2-yl)ethanamine .
Chemical Identifiers
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SMILES: CC@@HN .
Synthesis
The synthesis of (S)-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-amine typically involves:
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Starting Materials: Pyridine derivatives with appropriate functional groups.
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Key Reactions: Introduction of the trifluoromethyl group via electrophilic or nucleophilic substitution, followed by enantioselective amination.
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Chirality Control: Use of chiral catalysts or reagents to ensure the (S)-configuration.
Pharmacological Potential
The trifluoromethyl group enhances lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a promising scaffold for drug discovery .
Drug Development
This compound can serve as:
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A precursor for synthesizing bioactive molecules.
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A pharmacophore in designing inhibitors or modulators of specific enzymes or receptors.
Spectroscopic Techniques
Characterization involves:
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NMR Spectroscopy:
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-NMR: Signals corresponding to aromatic and aliphatic protons.
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-NMR: Diagnostic peaks for the trifluoromethyl group.
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Crystallography
X-ray diffraction studies provide insights into the stereochemistry and intermolecular interactions of the compound.
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